3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol
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Overview
Description
3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is an organic compound characterized by its unique structure, which includes a phenol group, a pyrazole ring, and an isobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Attachment of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions.
Coupling with Phenol: The final step involves coupling the pyrazole derivative with phenol under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding, while the pyrazole ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol
- 3-[({[1-(2-ethylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol
Uniqueness
3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenol group with a pyrazole ring and an isobutyl side chain differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
CAS No. |
1855941-24-0 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-12(2)10-18-11-14(9-17-18)8-16-7-13-4-3-5-15(19)6-13/h3-6,9,11-12,16,19H,7-8,10H2,1-2H3 |
InChI Key |
OEHZNBMLNWTKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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